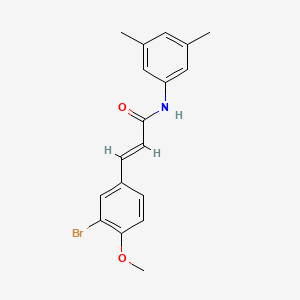
(6-bromo-9H-carbazol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo-9H-carbazol-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of (6-bromo-9H-carbazol-2-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting proteins such as Bcl-2 and cyclin D1. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell migration and invasion, induce cell cycle arrest, and sensitize cells to chemotherapy. In inflammatory cells, it has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of many inflammatory diseases. In animal models, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6-bromo-9H-carbazol-2-yl)acetic acid in lab experiments is its relatively simple synthesis method and high yield. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its effectiveness in vivo.
Orientations Futures
There are many potential future directions for the study of (6-bromo-9H-carbazol-2-yl)acetic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in organic electronics and materials science. Further studies are needed to optimize its properties for use in various applications. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of (6-bromo-9H-carbazol-2-yl)acetic acid involves the reaction of 6-bromo-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be determined by techniques such as NMR and HPLC.
Applications De Recherche Scientifique
(6-bromo-9H-carbazol-2-yl)acetic acid has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells. In materials science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In medicinal chemistry, it has been investigated for its anticancer and anti-inflammatory activities.
Propriétés
IUPAC Name |
2-(6-bromo-9H-carbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNPBLAXOCPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
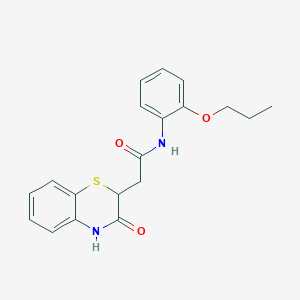
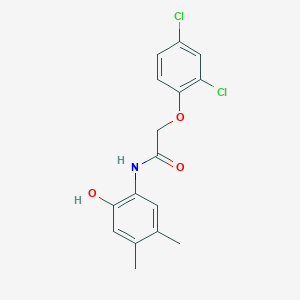
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)

![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
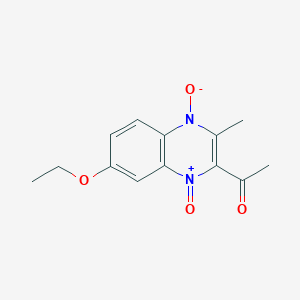
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)
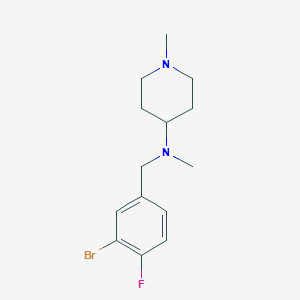
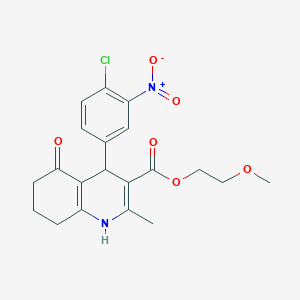
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)
